Cas no 2195878-33-0 (N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide)

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide is a specialized organic compound featuring a pyrimidine core substituted with a cyclopropyl group and a difluorobenzamide moiety. Its molecular structure combines aromatic and heterocyclic components, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of fluorine atoms enhances its metabolic stability and binding affinity, while the cyclopropyl group contributes to steric and electronic modulation. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its well-defined synthetic pathway and high purity make it suitable for rigorous experimental applications. Researchers value its versatility in structure-activity relationship (SAR) studies and drug discovery programs.
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide structure
2195878-33-0 structure
商品名:N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide
CAS番号:2195878-33-0
MF:C15H13F2N3O
メガワット:289.280030012131
CID:5337881

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide 化学的及び物理的性質

名前と識別子

    • Benzamide, N-[(6-cyclopropyl-4-pyrimidinyl)methyl]-2,6-difluoro-
    • N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide
    • インチ: 1S/C15H13F2N3O/c16-11-2-1-3-12(17)14(11)15(21)18-7-10-6-13(9-4-5-9)20-8-19-10/h1-3,6,8-9H,4-5,7H2,(H,18,21)
    • InChIKey: ZCJSATVTGKJVKM-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1C=C(C2CC2)N=CN=1)(=O)C1=C(F)C=CC=C1F

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6496-1461-15mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide
2195878-33-0
15mg
$133.5 2023-09-08
Life Chemicals
F6496-1461-40mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide
2195878-33-0
40mg
$210.0 2023-09-08
Life Chemicals
F6496-1461-4mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide
2195878-33-0
4mg
$99.0 2023-09-08
Life Chemicals
F6496-1461-20μmol
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide
2195878-33-0
20μmol
$118.5 2023-09-08
Life Chemicals
F6496-1461-30mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide
2195878-33-0
30mg
$178.5 2023-09-08
Life Chemicals
F6496-1461-2μmol
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide
2195878-33-0
2μmol
$85.5 2023-09-08
Life Chemicals
F6496-1461-5μmol
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide
2195878-33-0
5μmol
$94.5 2023-09-08
Life Chemicals
F6496-1461-2mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide
2195878-33-0
2mg
$88.5 2023-09-08
Life Chemicals
F6496-1461-10μmol
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide
2195878-33-0
10μmol
$103.5 2023-09-08
Life Chemicals
F6496-1461-3mg
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide
2195878-33-0
3mg
$94.5 2023-09-08

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide 関連文献

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamideに関する追加情報

N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-2,6-Difluorobenzamide: A Comprehensive Overview

The compound N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide, identified by the CAS number 2195878-33-0, is a sophisticated organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a pyrimidine ring substituted with a cyclopropyl group and a benzamide moiety with two fluorine atoms at the 2 and 6 positions. The combination of these structural elements contributes to its distinctive chemical properties and functional versatility.

Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of kinase inhibitors and other enzyme-targeting agents. The presence of the cyclopropyl group in this compound adds further complexity to its structure, potentially enhancing its ability to interact with biological targets. Additionally, the fluorine atoms at positions 2 and 6 of the benzamide ring are known to influence the molecule's lipophilicity and bioavailability, making it a promising candidate for pharmacological applications.

One of the most notable advancements in the study of this compound involves its application in targeted therapies. Researchers have explored its potential as an inhibitor of specific protein kinases, which are often overexpressed in various pathological conditions, including cancer. The unique arrangement of functional groups in N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide allows for selective binding to these kinases, thereby inhibiting their activity and potentially halting disease progression.

Furthermore, the synthesis of this compound has been optimized through innovative methodologies that enhance yield and purity. Modern synthetic techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, have been employed to streamline the production process. These advancements not only make the compound more accessible for research purposes but also pave the way for its potential commercialization.

In terms of environmental impact, studies have been conducted to assess the biodegradability and toxicity of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide. Preliminary results indicate that it exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is required to fully understand its long-term effects on ecosystems and to develop safe disposal methods.

The integration of computational chemistry tools has also played a pivotal role in understanding the properties of this compound. Advanced molecular modeling techniques have provided insights into its three-dimensional structure, electronic distribution, and potential interactions with biological systems. These computational studies complement experimental findings and contribute to a more comprehensive understanding of the compound's behavior.

In conclusion, N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a valuable asset in both academic research and industrial development. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to the fields of chemistry and pharmacology.

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